Ethyl 5-bromo-4-[(1-methylpyrazol-3-yl)methylamino]pyrimidine-2-carboxylate
Description
Ethyl 5-bromo-4-[(1-methylpyrazol-3-yl)methylamino]pyrimidine-2-carboxylate is a complex organic compound characterized by its bromine and pyrimidine groups
Properties
IUPAC Name |
ethyl 5-bromo-4-[(1-methylpyrazol-3-yl)methylamino]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O2/c1-3-20-12(19)11-15-7-9(13)10(16-11)14-6-8-4-5-18(2)17-8/h4-5,7H,3,6H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVJUCICRQNLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=N1)NCC2=NN(C=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-[(1-methylpyrazol-3-yl)methylamino]pyrimidine-2-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring followed by the introduction of the bromine and methylamino groups. Common reagents used in these reactions include brominating agents, methylating agents, and amines.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidines or pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions.
Biology: In biological research, Ethyl 5-bromo-4-[(1-methylpyrazol-3-yl)methylamino]pyrimidine-2-carboxylate is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: This compound may be explored for its therapeutic potential in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-bromo-4-[(1-methylpyrazol-3-yl)methylamino]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-bromo-5-[(1-methylpyrazol-3-yl)methylamino]pyrimidine-2-carboxylate
Ethyl 5-bromo-4-[(1-methylpyrazol-2-yl)methylamino]pyrimidine-2-carboxylate
Ethyl 5-bromo-4-[(1-methylpyrazol-3-yl)ethylamino]pyrimidine-2-carboxylate
Uniqueness: Ethyl 5-bromo-4-[(1-methylpyrazol-3-yl)methylamino]pyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
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